

# Using DAT-230 for PET imaging of dopamine transporters

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DAT-230

Cat. No.: B15606946

[Get Quote](#)

## Clarification Regarding the Target Compound DAT-230

An important clarification is necessary before proceeding. Extensive searches for a Positron Emission Tomography (PET) radioligand named "**DAT-230**" for imaging the dopamine transporter did not yield any relevant results. Instead, the scientific literature consistently identifies **DAT-230** as a novel microtubule inhibitor derived from combretastatin-A-4, investigated for its anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.

Therefore, it is not possible to provide application notes for the use of **DAT-230** for PET imaging of dopamine transporters, as this is not its known mechanism of action or application.

To address your interest in this topic and fulfill the request for detailed, structured protocols, the following application notes have been created for a representative and widely-studied PET radioligand for the dopamine transporter (DAT):  $[^{18}\text{F}]\text{FE-PE2I}$ . This compound is a well-characterized tracer with high affinity and selectivity for DAT, making it an excellent exemplar for this purpose. All protocols, data, and diagrams are presented in the format you requested.

## Application Notes and Protocols: $[^{18}\text{F}]\text{FE-PE2I}$ for PET Imaging of Dopamine Transporters

Audience: Researchers, scientists, and drug development professionals.

Introduction: The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft by facilitating the reuptake of dopamine.[1][2] Its density and function are critical indicators in the study and diagnosis of several neurological and psychiatric conditions, most notably Parkinson's disease, where a significant loss of dopaminergic neurons in the nigrostriatal pathway is a key pathological feature.[3][4] Positron Emission Tomography (PET) imaging using specific radioligands offers a non-invasive, quantitative method to assess DAT integrity *in vivo*.[1]

[<sup>18</sup>F]FE-PE2I (N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane) is a highly selective and high-affinity PET radiotracer for imaging DAT.[5] Its favorable characteristics, including labeling with the convenient radionuclide Fluorine-18 ( $t_{1/2} \approx 110$  min) and superior selectivity for DAT over the serotonin transporter (SERT), make it a valuable tool for both clinical diagnostics and preclinical research.[5]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of [<sup>18</sup>F]FE-PE2I, providing a comparative overview of its binding characteristics.

Table 1: In Vitro Binding Affinity and Selectivity of PE2I

| Target Transporter               | Binding Affinity ( $K_i$ , nM) | Selectivity Ratio ( $K_i$ SERT / $K_i$ DAT) | Reference Compound                                 |
|----------------------------------|--------------------------------|---------------------------------------------|----------------------------------------------------|
| Dopamine Transporter (DAT)       | 0.8 - 1.5                      | ~29                                         | FP-CIT ( $K_i$ SERT / $K_i$ DAT $\approx 2.8$ )[5] |
| Serotonin Transporter (SERT)     | ~23.5                          | N/A                                         |                                                    |
| Norepinephrine Transporter (NET) | ~1500                          | N/A                                         |                                                    |

Data compiled from representative preclinical studies. Absolute values may vary based on experimental conditions.

Table 2: Radiosynthesis Parameters for [<sup>18</sup>F]FE-PE2I

| Parameter                        | Typical Value              | Notes                                               |
|----------------------------------|----------------------------|-----------------------------------------------------|
| Precursor                        | N-despropyl-PE2I           | Tosylate or mesylate leaving groups are common.     |
| Radionuclide                     | [ <sup>18</sup> F]Fluoride | Produced via cyclotron.                             |
| Radiochemical Yield (RCY)        | 25-40% (decay-corrected)   | Dependent on synthesis module and precursor amount. |
| Molar Activity (A <sub>m</sub> ) | > 185 GBq/μmol             | At time of injection.                               |
| Radiochemical Purity             | > 98%                      | Determined by analytical HPLC.                      |
| Synthesis Time                   | 50-70 minutes              | Including purification.                             |

## Experimental Protocols

### Protocol 2.1: Automated Radiosynthesis of [<sup>18</sup>F]FE-PE2I

This protocol describes a typical two-step automated synthesis process.

- [<sup>18</sup>F]Fluoride Production & Trapping:
  - Produce aqueous [<sup>18</sup>F]fluoride via the <sup>18</sup>O(p,n)<sup>18</sup>F nuclear reaction in a cyclotron.
  - Trap the [<sup>18</sup>F]F<sup>-</sup> on a quaternary methylammonium (QMA) anion-exchange cartridge.
- Azeotropic Drying:
  - Elute the [<sup>18</sup>F]F<sup>-</sup> from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K<sub>222</sub>) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in acetonitrile/water.
  - Perform azeotropic drying of the [<sup>18</sup>F]F<sup>-</sup>/K<sub>222</sub>/K<sub>2</sub>CO<sub>3</sub> complex under a stream of nitrogen at 110-120 °C to remove water.
- Step 1: Synthesis of [<sup>18</sup>F]1-bromo-3-fluoropropane:
  - Add 1,3-dibromopropane to the dried [<sup>18</sup>F]F<sup>-</sup>/K<sub>222</sub> complex.

- Heat the reaction mixture at 100-110 °C for 5-10 minutes.
- Purify the intermediate [<sup>18</sup>F]1-bromo-3-fluoropropane by distillation, transferring it to a second reaction vessel.
- Step 2: N-alkylation of the Precursor:
  - Add the N-despropyl-PE2I precursor and a base (e.g., sodium hydride or potassium carbonate) in anhydrous dimethylformamide (DMF) to the second vessel.
  - Heat the reaction mixture at 90-100 °C for 10-15 minutes to facilitate the N-alkylation.
- Purification:
  - Quench the reaction with water.
  - Perform semi-preparative reverse-phase HPLC to purify the crude product and separate [<sup>18</sup>F]FE-PE2I from unreacted precursor and byproducts.
- Formulation:
  - Collect the HPLC fraction containing [<sup>18</sup>F]FE-PE2I.
  - Remove the organic solvent under reduced pressure.
  - Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) and pass it through a 0.22 µm sterile filter for quality control and administration.

#### Protocol 2.2: In Vivo PET Imaging in Rodent Models of Parkinson's Disease

- Animal Preparation:
  - Anesthetize the animal (e.g., male Wistar rat, 250-300g) using isoflurane (2-3% in O<sub>2</sub>). Maintain anesthesia throughout the scan.
  - Place the animal on the scanner bed with appropriate temperature regulation to prevent hypothermia.

- Insert a tail-vein catheter for radiotracer injection.
- Radiotracer Administration:
  - Administer a bolus injection of [<sup>18</sup>F]FE-PE2I (e.g., 10-15 MBq) via the tail-vein catheter.
- Dynamic PET Acquisition:
  - Start a dynamic PET scan immediately upon injection. A typical scanning sequence would be: 6 x 30s, 4 x 60s, 5 x 120s, 8 x 300s, for a total of 60-90 minutes.
  - Acquire a CT scan for attenuation correction and anatomical co-registration either before or after the PET acquisition.
- Image Reconstruction and Analysis:
  - Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D-OSEM or FBP). Correct for attenuation, scatter, and decay.
  - Co-register the PET images to a standard rat brain atlas or an individual MRI if available.
  - Define volumes of interest (VOIs) for the striatum (caudate and putamen) and a reference region with negligible DAT expression, such as the cerebellum.[\[3\]](#)
  - Generate time-activity curves (TACs) for each VOI by plotting the average radioactivity concentration against time.
  - Calculate the specific binding ratio (SBR) or binding potential (BP<sub>ND</sub>) as an outcome measure. A common method is the simplified reference tissue model (SRTM) or calculating the ratio of (Striatum - Cerebellum) / Cerebellum at late time points (e.g., 40-60 min post-injection).

## Visualizations and Workflows



Workflow for Preclinical PET Imaging with  $[^{18}\text{F}]$ FE-PE2I

[Click to download full resolution via product page](#)

Caption: Experimental workflow from radiosynthesis to data analysis.



[<sup>18</sup>F]FE-PE2I Binding to Presynaptic Dopamine Transporter

[Click to download full resolution via product page](#)

Caption: Mechanism of [<sup>18</sup>F]FE-PE2I binding at the dopamine transporter.



Validation Cascade for a Novel DAT PET Tracer

[Click to download full resolution via product page](#)

Caption: Logical flow for the development and validation of a DAT PET tracer.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel peptidic dopamine transporter ligands by screening a positional scanning combinatorial hexapeptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cell cycle mitosis: Topics by Science.gov [science.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Using DAT-230 for PET imaging of dopamine transporters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606946#using-dat-230-for-pet-imaging-of-dopamine-transporters]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)